This compound can be classified as:
The synthesis of 4-chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde can be approached through several methodologies. A common method involves the use of starting materials such as 9-methylcarbazole and appropriate chlorinating agents to introduce the chloro substituent.
The molecular structure of 4-chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde can be described as follows:
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde often involves interactions at the molecular level with biological targets:
Studies have shown that modifications on the carbazole scaffold significantly affect biological activity, with specific focus on substituent positions influencing receptor binding affinity.
Understanding the physical and chemical properties of 4-chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is crucial for its application:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde has several notable applications in scientific research:
Carbazole alkaloids have formed the cornerstone of anticancer drug development since the isolation of the prototype compound ellipticine from Ochrosia elliptica in 1959. This tricyclic aromatic framework exhibits exceptional structural versatility, enabling interactions with diverse biological targets. Over 67% of FDA-approved anticancer drugs in the past decade incorporate heterocyclic moieties, with carbazoles representing a significant subclass [1] [2]. The scaffold's drug-like properties stem from its planar configuration that facilitates DNA intercalation and its electron-rich system amenable to strategic substitutions that modulate pharmacokinetic behavior. Clinically, this is evidenced by three FDA-approved carbazole-based drugs: Celiptium® (1982) for metastatic breast cancer, Alecensa® (alectinib, 2015) for ALK-positive NSCLC, and Rydapt® (midostaurin, 2017) for AML and advanced systemic mastocytosis [2] [8]. The natural abundance of carbazoles in Murraya koenigii and other Rutaceae species provided early leads that synthetic chemistry has expanded into over 2,300 patented derivatives targeting oncological pathways [2] [6].
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde (CAS 173594-86-0) exemplifies rational structural optimization of the carbazole core. Its molecular formula (C₁₄H₁₂ClNO, MW 245.70 g/mol) incorporates three critical modifications:
Physicochemical profiling reveals a calculated logP of 3.27, indicating significant hydrophobicity that promotes intracellular accumulation. Density Functional Theory (DFT) studies confirm the aldehyde group's electrophilic susceptibility (partial charge δ+ = 0.42) and the chloro substituent's role in crystal packing stability via halogen bonding (bond energy ≈ 4.8 kcal/mol) [1] [10]. These properties collectively position it as a versatile intermediate for synthesizing fused heterocyclic anticancer agents.
Table 1: Physicochemical Profile of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde
Property | Value | Measurement Method |
---|---|---|
CAS Number | 173594-86-0 | - |
Molecular Formula | C₁₄H₁₂ClNO | - |
Molecular Weight | 245.70 g/mol | - |
Density | 1.3 g/cm³ | Computational modeling |
Boiling Point | 429.3°C at 760 mmHg | Simulated distillation |
Flash Point | 213.4°C | Cleveland open cup method |
LogP | 3.27 | Octanol-water partitioning |
Vapor Pressure | 1.41 × 10⁻⁷ mmHg | Langmuir isotherm (25°C) |
Refractive Index | 1.646 | Abbe refractometry |
When benchmarked against clinical-stage carbazoles, this derivative exhibits distinct target engagement profiles. Unlike alectinib's ALK inhibition (IC₅₀ = 1.9 nM) or midostaurin's FLT3 suppression (IC₅₀ = 3 nM), preliminary studies indicate the compound operates through p53-mediated apoptosis rather than kinase inhibition [7] [8]. Structurally, its partially saturated C-ring contrasts with the planar fused-ring systems of ellipticine derivatives, potentially reducing off-target DNA intercalation. Bioactivity comparisons reveal its potency in MCF-7 cells (IC₅₀ ~12 μM) is lower than midostaurin (IC₅₀ = 0.02 μM in MV4-11 cells) but demonstrates superior selectivity indices (>8-fold) over normal fibroblasts [1] [7]. This suggests a therapeutic window advantage despite reduced potency.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5